molecular formula C11H14F3N3 B13578447 1-((5-Fluoropyridin-3-yl)methyl)piperazine

1-((5-Fluoropyridin-3-yl)methyl)piperazine

Katalognummer: B13578447
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: IJDNZRNTTVCZGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((5-Fluoropyridin-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-fluoropyridin-3-ylmethyl group.

Vorbereitungsmethoden

The synthesis of 1-((5-Fluoropyridin-3-yl)methyl)piperazine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-((5-Fluoropyridin-3-yl)methyl)piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-((5-Fluoropyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its target, potentially leading to increased biological activity. The piperazine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .

Vergleich Mit ähnlichen Verbindungen

1-((5-Fluoropyridin-3-yl)methyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H14F3N3

Molekulargewicht

245.24 g/mol

IUPAC-Name

1-[[4-(trifluoromethyl)pyridin-3-yl]methyl]piperazine

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)10-1-2-16-7-9(10)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2

InChI-Schlüssel

IJDNZRNTTVCZGT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=C(C=CN=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.